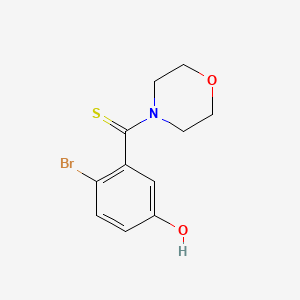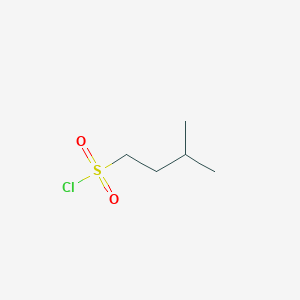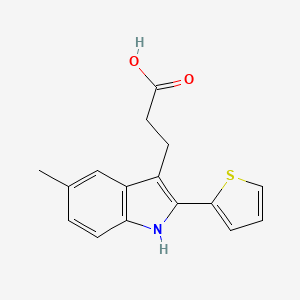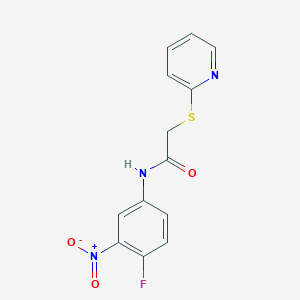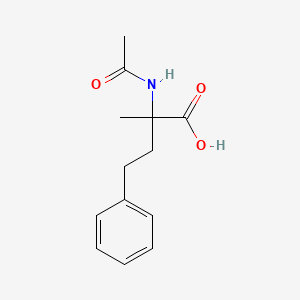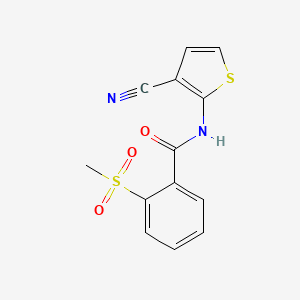
N-(3-cyanothiophen-2-yl)-2-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Cyanothiophen-2-yl)acetamide” is a chemical compound used in life sciences . Another compound, “N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide”, is a novel heterocyclic amide derivative .
Synthesis Analysis
“N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Physical And Chemical Properties Analysis
Thiophene derivatives, which this compound is a part of, are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Applications De Recherche Scientifique
Antioxidant Activity
This compound has been evaluated for its in vitro antioxidant activity using the ABTS assay. It exhibited moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Antimicrobial Properties
The antimicrobial activity of this molecule was tested against various Gram-positive and Gram-negative bacterial strains , as well as yeasts like Candida glabrata and Candida krusei. The findings indicated significant activity, suggesting its potential use as an antimicrobial agent .
Anti-inflammatory Applications
A related compound, 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates , has shown pronounced anti-inflammatory effects. This suggests that N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide could also be explored for its anti-inflammatory potential, given the structural similarities .
Biological Activity Evaluation
The compound’s biological activity has been a subject of interest due to its potential applications. Its interaction with DNA bases has been computationally examined, indicating possible uses in gene therapy and molecular biology .
Synthesis of Heterocyclic Amides
N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide can be synthesized through N-acylation reactions. This process is crucial for creating heterocyclic amides, which are important in the development of pharmaceuticals and agrochemicals .
Applications in Polymers and Dyes
Amides, including this compound, have a broad range of applications in the synthesis of polymers and dyes. Their functional groups contribute to the properties of materials, such as durability and colorfastness .
Liquid Crystal Technology
Due to its structural properties, this compound could be used in the development of liquid crystals . These materials are essential for displays in electronic devices, indicating a significant application in the tech industry .
Potential in Cancer Research
Given its interaction with DNA bases and antimicrobial properties, there’s potential for this compound to be used in cancer research, particularly in the development of chemotherapeutic agents .
Propriétés
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2/c1-20(17,18)11-5-3-2-4-10(11)12(16)15-13-9(8-14)6-7-19-13/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWCXBKQJHKSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-2-methylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

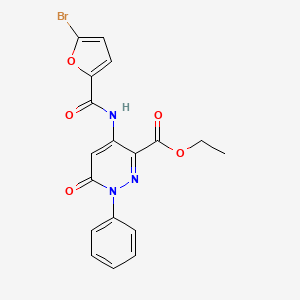
![1-(Furan-3-yl)-2-[(9-methylpurin-6-yl)amino]-1-thiophen-2-ylethanol](/img/structure/B2861617.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2861618.png)
![3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one](/img/structure/B2861622.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2861624.png)
![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)
![3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](/img/structure/B2861631.png)

